molecular formula C14H22N6O6 B14206672 Glycyl-L-alanyl-L-histidyl-L-serine CAS No. 629658-33-9

Glycyl-L-alanyl-L-histidyl-L-serine

Cat. No.: B14206672
CAS No.: 629658-33-9
M. Wt: 370.36 g/mol
InChI Key: KKQNEDHAMKEZAB-HGNGGELXSA-N
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Description

Glycyl-L-alanyl-L-histidyl-L-serine is a tetrapeptide composed of glycine, L-alanine, L-histidine, and L-serine. Peptides like this compound are essential in various biological processes and have significant potential in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-alanyl-L-histidyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: The carboxyl group of one amino acid reacts with the amino group of another, forming a peptide bond. Common coupling reagents include carbodiimides like DCC (dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole).

    Deprotection: Protecting groups on the amino acids are removed to allow for further reactions. Fmoc (9-fluorenylmethyloxycarbonyl) is a commonly used protecting group.

    Cleavage: The completed peptide is cleaved from the resin using a reagent like TFA (trifluoroacetic acid).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and yield. Purification methods such as HPLC (high-performance liquid chromatography) are used to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-alanyl-L-histidyl-L-serine can undergo various chemical reactions, including:

    Oxidation: The histidine residue can be oxidized under specific conditions, affecting the peptide’s properties.

    Reduction: Disulfide bonds, if present, can be reduced to thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s activity.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Various chemical reagents depending on the desired modification.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the histidine residue may lead to the formation of oxo-histidine derivatives.

Scientific Research Applications

Glycyl-L-alanyl-L-histidyl-L-serine has numerous applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and signaling pathways.

    Medicine: Potential therapeutic applications, including wound healing and anti-inflammatory effects.

    Industry: Utilized in the development of peptide-based materials and products.

Mechanism of Action

The mechanism of action of Glycyl-L-alanyl-L-histidyl-L-serine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may interact with cell surface receptors to influence cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-histidyl-L-lysine: Another tripeptide with similar biological activities.

    L-alanyl-L-histidine: A dipeptide with distinct properties and applications.

Uniqueness

Glycyl-L-alanyl-L-histidyl-L-serine is unique due to its specific sequence and combination of amino acids, which confer distinct biological activities and potential applications. Its ability to undergo various chemical modifications further enhances its versatility in research and industry.

Properties

CAS No.

629658-33-9

Molecular Formula

C14H22N6O6

Molecular Weight

370.36 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C14H22N6O6/c1-7(18-11(22)3-15)12(23)19-9(2-8-4-16-6-17-8)13(24)20-10(5-21)14(25)26/h4,6-7,9-10,21H,2-3,5,15H2,1H3,(H,16,17)(H,18,22)(H,19,23)(H,20,24)(H,25,26)/t7-,9-,10-/m0/s1

InChI Key

KKQNEDHAMKEZAB-HGNGGELXSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CO)C(=O)O)NC(=O)CN

Canonical SMILES

CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CO)C(=O)O)NC(=O)CN

Origin of Product

United States

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